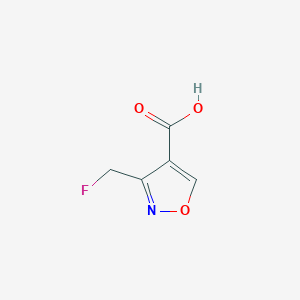

3-(Fluoromethyl)isoxazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C5H4FNO3 |

|---|---|

Molecular Weight |

145.09 g/mol |

IUPAC Name |

3-(fluoromethyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C5H4FNO3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1H2,(H,8,9) |

InChI Key |

BZZROKQIJMMBLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)CF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Common Reagents and Conditions for Isoxazole-4-carboxylate Synthesis

Specific Preparation of 3-(Fluoromethyl)isoxazole-4-carboxylic Acid

Cycloaddition Route Using Nitrile Oxides and Alkynyl Bromides

Process Optimization and Impurity Control

- Reverse addition techniques during amide formation reduce by-product formation, such as 2-cyanoacetoacetic-1-anilide derivatives, which are common impurities in isoxazole syntheses.

- Using hydroxylamine sulfate instead of hydroxylamine hydrochloride during cyclization reduces isomeric impurities and improves reaction clarity.

- Selection of catalysts (e.g., dppf palladium complexes) and reagents (e.g., DIBAL for selective reduction) can improve yields and maintain protecting groups during intermediate synthesis.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Fluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to biological targets, influencing various pathways. For example, it may inhibit enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of isoxazole-4-carboxylic acid derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Isoxazole-4-carboxylic Acid Derivatives

*Calculated based on molecular formula C₅H₄FNO₃.

Key Observations :

- Fluorinated Substituents : The fluoromethyl group in the target compound offers a balance between lipophilicity and steric bulk compared to bulkier aryl groups (e.g., 4-fluorophenyl or dichlorophenyl). This may improve membrane permeability in drug design .

- Aryl vs. Alkyl Substituents : Compounds with aryl substituents (e.g., 3-(4-fluorophenyl)) exhibit antiviral activity, likely due to enhanced π-π interactions with target proteins. In contrast, alkyl/fluoroalkyl groups (e.g., fluoromethyl) may prioritize metabolic stability .

- Amino Substituents: The 5-amino derivative () serves as a building block for peptidomimetics, highlighting the versatility of the isoxazole-4-carboxylic acid scaffold .

Key Observations :

- Multi-step syntheses (e.g., ) achieve high yields (85–91%) for dichlorophenyl derivatives, suggesting robustness for scale-up.

- Commercial availability of fluorophenyl analogs () indicates established routes, though detailed protocols are proprietary.

Antiviral Activity :

- Pyrazole-hydrazone derivatives of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid () showed potent antiviral activity, likely due to the dichlorophenyl group enhancing target engagement .

Enzyme/Transporter Modulation :

- HIP-A and HIP-B (), isoxazole-containing analogs, inhibit excitatory amino acid transporters (EAATs) with IC₅₀ values of 17–18 µM, demonstrating the scaffold’s applicability in neuropharmacology .

Physicochemical Properties

Table 3: Solubility and Reactivity

| Compound Name | LogP* | Solubility (mg/mL) | Reactivity Notes |

|---|---|---|---|

| This compound | 0.8 | ~10 (estimated) | Acidic (pKa ~3.5); stable under physiological pH |

| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 2.3 | <1 | Low solubility due to aromatic hydrophobicity |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | -0.5 | >50 | High solubility due to amino group |

*Predicted using fragment-based methods.

Key Observations :

- The fluoromethyl group improves solubility compared to aryl-substituted analogs, making it more suitable for aqueous formulations.

- Amino-substituted derivatives exhibit the highest solubility, ideal for biochemical assays .

Biological Activity

3-(Fluoromethyl)isoxazole-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen atom and four carbon atoms. The fluoromethyl group at the C-3 position and the carboxylic acid at the C-4 position contribute to its reactivity and biological profile. These functional groups enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and anticancer contexts. Its mechanism of action is primarily attributed to its ability to modulate specific signaling pathways and inhibit pro-inflammatory cytokines.

1. Anti-inflammatory Activity

Studies have shown that compounds with isoxazole structures can inhibit the expression of interleukin-17 (IL-17), a key cytokine in inflammatory responses. The compound's structural modifications, particularly at the C-4 position, have been linked to increased potency in inhibiting IL-17 production, suggesting a potential therapeutic application in autoimmune diseases .

2. Anticancer Properties

The anticancer activity of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity. For instance, derivatives of isoxazoles have shown promising results against lung (A549) and colon (HCT116) cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies related to this compound:

| Modification | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| C-3 Fluoromethyl | Increased anti-inflammatory activity | < 0.1 | Enhances binding affinity to RORγt |

| C-4 Carboxylic Acid | Potent IL-17 inhibition | 0.5 | Critical for maintaining biological activity |

| C-5 Substituents | Variable effects on potency | 1 - 10 | Dependent on specific substituent properties |

Case Study 1: RORγt Inhibition

A study focused on the inhibition of RORγt (Retinoic acid-related orphan receptor gamma t), a nuclear receptor involved in immune responses, highlighted that modifications at the C-4 position significantly enhanced the compound's potency as an inverse agonist. The study reported IC50 values in the sub-micromolar range, indicating strong potential for therapeutic applications in inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro tests against HCT116 and A549 cell lines revealed that this compound exhibited IC50 values ranging from 6.76 µg/mL to over 200 µg/mL depending on structural variations. These findings underscore its potential as an anticancer agent, especially when optimized through further structural modifications .

Q & A

Basic: What are the common synthetic routes for preparing 3-(Fluoromethyl)isoxazole-4-carboxylic acid, and what yields can researchers expect?

Answer: Synthesis typically involves multi-step reactions starting with halogenated isoxazole precursors. For example, a five-step procedure using 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid as a starting material achieved yields of 85.9–91.2% through esterification, hydrazone formation, and condensation . Alternative methods for analogous compounds include refluxing with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures .

Advanced: How can researchers optimize regioselectivity during the synthesis of fluoromethyl-substituted isoxazole derivatives?

Answer: Regioselectivity can be enhanced by adjusting reaction conditions (e.g., temperature, catalysts) and using protective groups. Sodium acetate in acetic acid promotes regioselective condensation in similar isoxazole syntheses . Fluorine’s electron-withdrawing effects may also direct substitution patterns, as observed in halogenated phenylisoxazole derivatives .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) .

- NMR : 1H and 13C NMR confirm structural integrity, fluoromethyl group presence (δ ~4.5–5.5 ppm for -CH2F), and substitution patterns .

- Elemental analysis : Validates stoichiometric composition (e.g., C, H, N, F) within ±0.4% deviation .

Advanced: How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution compared to non-fluorinated analogs?

Answer: The fluoromethyl group increases electronegativity, enhancing leaving-group ability in SN2 reactions. Comparative studies on chlorinated isoxazoles (e.g., 3-(2-chloro-6-fluorophenyl) derivatives) show fluorine stabilizes transition states, accelerating substitution rates . Kinetic analysis using HPLC or GC-MS is recommended to quantify reactivity differences .

Basic: What storage conditions ensure the stability of this compound?

Answer: Store at 2–8°C under inert atmosphere (N2 or Ar) to prevent hydrolysis. Stability studies on similar isoxazole derivatives indicate degradation <5% over 12 months under these conditions . Avoid exposure to moisture or strong acids/bases .

Advanced: How can researchers design assays to evaluate the antithrombotic potential of this compound?

Answer:

- In vitro thrombin inhibition assays : Reference benzamidine derivatives (e.g., 3-(3-carbamimidoylphenyl)-isoxazole-4-carboxylic acid) showing antithrombotic activity .

- Structure-activity relationship (SAR) studies : Modify the fluoromethyl and carboxylic acid groups to assess binding affinity to thrombin’s active site .

Basic: What are the solubility properties of this compound in common solvents?

Answer: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in hexane or chloroform. Solubility data for analogous compounds (e.g., 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) can guide solvent selection .

Advanced: What strategies mitigate side reactions during esterification of the carboxylic acid group?

Answer:

- Use activating agents (e.g., DCC/DMAP) to improve coupling efficiency .

- Protect the carboxylic acid with tert-butyl groups during multi-step syntheses, as seen in azetidine derivatives .

- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : Purity >98% confirmed by retention time matching and UV absorption .

- Melting point : Sharp melting range (e.g., 150–152°C) indicates high crystallinity .

- Mass spectrometry : Exact mass (e.g., 207.057 Da) verifies molecular integrity .

Advanced: What computational methods support rational design of bioactive derivatives?

Answer:

- Density Functional Theory (DFT) : Predicts electronic effects of substituents on reactivity .

- Molecular docking : Simulates interactions with target enzymes (e.g., thrombin) to optimize binding .

- Molecular Dynamics (MD) : Assesses binding stability over time, guiding functional group modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.